molecular formula C7H7ClN2 B1354139 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 810668-57-6

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B1354139
CAS No.: 810668-57-6
M. Wt: 154.6 g/mol
InChI Key: MSLXPRCFQNRAPN-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with a chlorine atom attached to the second carbon of the pyridine ring

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of RIPK1 by this compound can lead to reduced necroptosis, thereby affecting cell survival and inflammation . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, ultimately impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition disrupts the downstream signaling cascade, leading to decreased cell death and inflammation. Additionally, this compound may interact with other molecular targets, further modulating cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, the degradation of this compound may lead to reduced efficacy in inhibiting RIPK1 and other targets. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of necroptosis and altered cellular functions, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis-related inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with off-target proteins and accumulation in tissues . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins, which can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy in modulating cellular processes and its potential for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyridine: Another nitrogen-containing heterocycle with similar structural features but different substitution patterns.

    Pyrrolo[2,3-b]pyridine: A related compound with the pyrrole ring fused at different positions on the pyridine ring.

Uniqueness

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLXPRCFQNRAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463640
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810668-57-6
Record name 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
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Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 2-chloro-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light brown solid. MS (m/e): 154.9 ([M+, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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